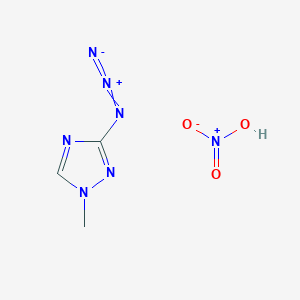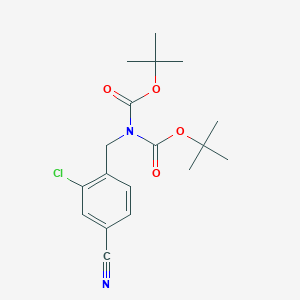
3-Azido-1-methyl-1,2,4-triazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-methyl-1,2,4-triazole;nitric acid: is a compound that combines the azido group with a triazole ring, specifically the 1,2,4-triazole isomer. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The azido group is known for its high reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 3,5-diamino-1,2,4-triazole followed by substitution with sodium azide . This reaction is usually carried out under controlled conditions to ensure the selective formation of the azido compound.
Industrial Production Methods: Industrial production of 3-Azido-1-methyl-1,2,4-triazole may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted triazoles.
Reduction Reactions: The azido group can be reduced to an amine, resulting in the formation of 3-amino-1-methyl-1,2,4-triazole.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, bromoacetone, and methyl vinyl ketone are common reagents used in substitution reactions.
Reduction: Hydrogen gas or other reducing agents are used for the reduction of the azido group.
Oxidation: Nitric acid or other oxidizing agents are employed for oxidation reactions.
Major Products:
Substitution: N-substituted 3- and 5-azido-1,2,4-triazoles.
Reduction: 3-amino-1-methyl-1,2,4-triazole.
Oxidation: Nitro derivatives of the triazole ring.
Scientific Research Applications
Chemistry: 3-Azido-1-methyl-1,2,4-triazole is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in click chemistry and other synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azido groups on biological systems. It can be incorporated into biomolecules to investigate their interactions and functions .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, 3-Azido-1-methyl-1,2,4-triazole is used in the production of advanced materials and explosives.
Mechanism of Action
The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole involves the reactivity of the azido group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, to exert their effects . The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparison with Similar Compounds
3-Azido-5-amino-1,2,4-triazole: Similar in structure but with an amino group instead of a methyl group.
3,5-Diazido-1,2,4-triazole: Contains two azido groups, increasing its reactivity.
1-Amino-1,2,3-triazole: An isomer with different nitrogen positioning in the triazole ring.
Uniqueness: 3-Azido-1-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the azido group in combination with the methyl group on the triazole ring makes it a versatile compound for various applications .
Properties
CAS No. |
828268-62-8 |
|---|---|
Molecular Formula |
C3H5N7O3 |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
3-azido-1-methyl-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C3H4N6.HNO3/c1-9-2-5-3(7-9)6-8-4;2-1(3)4/h2H,1H3;(H,2,3,4) |
InChI Key |
TZYARPNJCOJKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)




![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)


![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
